5-メチルイソキサゾール-3-カルボヒドラジド

概要

説明

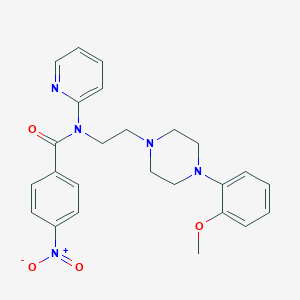

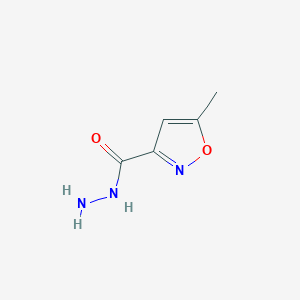

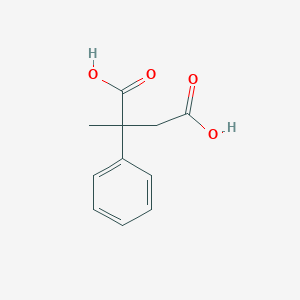

5-Methylisoxazole-3-carbohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and its role as a key subunit in several β-lactamase-resistant antibiotics. The compound has been synthesized and characterized in different forms, and its derivatives have been evaluated for various biological activities, including immunological and cytostatic properties .

Synthesis Analysis

The synthesis of 5-Methylisoxazole-3-carbohydrazide derivatives has been achieved through various methods. One approach involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide, which proceeds at room temperature and yields a range of 5-methyl-3-arylisoxazoles . Another method includes the condensation of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with carbonyl compounds to prepare a series of 4-imino derivatives . Additionally, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, demonstrating the versatility of the compound in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Methylisoxazole-3-carbohydrazide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the X-ray structure, vibrational spectroscopy, and density functional theory (DFT) calculations have been employed to characterize the derivatives and understand their electronic structures . These studies provide insights into the stability and reactivity of the compounds, which are crucial for their potential biological applications.

Chemical Reactions Analysis

The reactivity of 5-Methylisoxazole-3-carbohydrazide derivatives has been explored in the context of their potential biological activities. For example, the immunological activity of these compounds has been investigated through in vitro and in vivo assays, and their interactions with biological targets have been studied using molecular docking techniques . These analyses help to elucidate the mechanisms by which these compounds exert their effects and their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methylisoxazole-3-carbohydrazide derivatives have been assessed through various experimental and computational methods. Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted to determine the properties of these compounds, such as solubility, stability, and reactivity . Additionally, the effects of these compounds on carbohydrate and fat metabolism have been studied, revealing their influence on glucose oxidation and free fatty acid release .

科学的研究の応用

創薬

イソキサゾールは、5員環のヘテロ環構造であり、多くの市販薬に含まれています . 5-メチルイソキサゾール-3-カルボヒドラジドは、そのイソキサゾールコアのために、創薬分野で潜在的に使用できます .

環境に優しい合成戦略

イソキサゾールの合成では、ほとんどの方法で金属触媒が使用されますが、金属触媒は高コスト、毒性、廃棄物の大量発生などの欠点があります . 5-メチルイソキサゾール-3-カルボヒドラジドの使用は、代替的な環境に優しい合成経路の開発に貢献する可能性があります .

神経疾患治療

官能基化されたN'-ベンジリデン-5-フェニルイソキサゾール-3-カルボヒドラジド誘導体は、MAO-AおよびMAO-B阻害のために計画、合成され、同様に使用されました . これは、5-メチルイソキサゾール-3-カルボヒドラジドが神経疾患の治療に使用できることを示唆しています。

クリック/アザ-マイケル反応

関連化合物である5-メチルイソキサゾール-3-カルボン酸は、クリック/アザ-マイケル反応の反応物です . 5-メチルイソキサゾール-3-カルボヒドラジドも、これらのタイプの反応で使用できる可能性があります。

アミノピラゾールアミド誘導体の調製

5-メチルイソキサゾール-3-カルボン酸は、アミノピラゾールアミド誘導体の調製に使用されます . これらの誘導体は、メラノーマ細胞におけるRafキナーゼ阻害剤として作用します . したがって、5-メチルイソキサゾール-3-カルボヒドラジドは、同様の用途に使用できる可能性があります。

トリフルオロメトキシフェニル(チアゾリル)ピロールの調製

5-メチルイソキサゾール-3-カルボン酸は、トリフルオロメトキシフェニル(チアゾリル)ピロールの調製に使用されます . これらは、鎖状ヘテロ環化によって得られた、ヘテロ環を有する多官能化ピロールです <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

作用機序

Target of Action

5-Methylisoxazole-3-carbohydrazide is a compound with a five-membered heterocyclic moiety , suggesting a broad range of potential targets.

Mode of Action

Isoxazole compounds are known to bind to biological targets based on their chemical diversity . This interaction can lead to various changes in the target, affecting its function and potentially leading to therapeutic effects.

Biochemical Pathways

Isoxazole compounds are known to interact with various biological targets, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 14113 g/mol , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Isoxazole compounds are known to bind to various biological targets, leading to changes in their function . These changes can have various downstream effects, potentially leading to therapeutic outcomes.

Safety and Hazards

生化学分析

Biochemical Properties

5-Methylisoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, including monoamine oxidase (MAO) enzymes, which are crucial in neurological disorders . The compound acts as an inhibitor for both MAO-A and MAO-B enzymes, affecting the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Cellular Effects

5-Methylisoxazole-3-carbohydrazide has notable effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate selective gene expression in Caco-2 cells, similar to the reference drug Leflunomide . This regulation impacts various cellular functions, including immune responses and inflammation .

Molecular Mechanism

At the molecular level, 5-Methylisoxazole-3-carbohydrazide exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain . This inhibition is crucial for its potential therapeutic applications in treating neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylisoxazole-3-carbohydrazide change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 5-Methylisoxazole-3-carbohydrazide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enzyme inhibition and regulation of gene expression . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Methylisoxazole-3-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites, particularly in the context of neurotransmitter metabolism . The compound’s interactions with monoamine oxidase enzymes are crucial for its role in these pathways .

Transport and Distribution

Within cells and tissues, 5-Methylisoxazole-3-carbohydrazide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Methylisoxazole-3-carbohydrazide plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its interactions with enzymes and proteins, impacting its overall biochemical properties.

特性

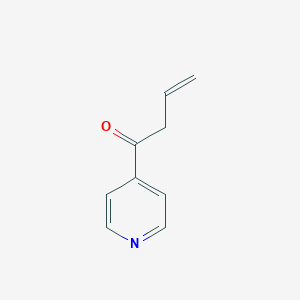

IUPAC Name |

5-methyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVLYUIHTXXSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316753 | |

| Record name | 5-methylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62438-03-3 | |

| Record name | 5-Methyl-3-isoxazolecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62438-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 306459 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62438-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-3-ISOXAZOLECARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

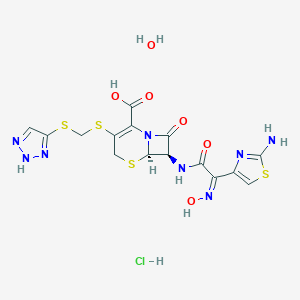

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

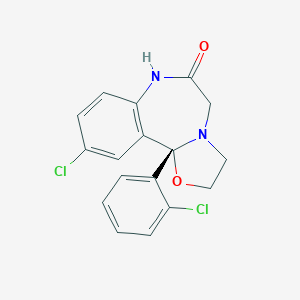

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)